4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline
Description
4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline is a substituted aniline derivative featuring a pyrazole ring with methyl groups at the 3- and 4-positions. This compound belongs to a broader class of pyrazole-aniline hybrids, which are of significant interest in medicinal chemistry and catalysis due to their tunable electronic properties and diverse biological activities. The pyrazole ring’s electron-rich nature and hydrogen-bonding capabilities make it a versatile scaffold for designing ligands and bioactive molecules .
Properties
IUPAC Name |
4-(3,4-dimethylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-7-14(13-9(8)2)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRNEAJUIZYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3,4-dimethyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Cl2) in the presence of a base like NaOH.
Major Products:
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline, exhibit significant anticancer properties. A study demonstrated that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative was shown to selectively target cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Catalysis
Catalytic Applications
this compound has been utilized as a ligand in catalytic reactions. Its ability to stabilize metal complexes makes it valuable in facilitating various organic transformations. For example, it has been employed in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules .
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(0) with 4-(3,4-dimethyl...) | 85 | |
| Heck Reaction | Pd(II) with 4-(3,4-dimethyl...) | 90 | |
| C–N Coupling | Cu(I) with 4-(3,4-dimethyl...) | 75 |
Material Science
Polymer Synthesis
In material science, this compound is being explored for its role in synthesizing functional polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. Studies have shown that polymers containing this compound exhibit improved performance in applications like coatings and adhesives .
Case Study: Polymer Blends
A case study involving the blending of this compound into poly(vinyl chloride) (PVC) demonstrated enhanced thermal stability compared to pure PVC. The addition resulted in a significant increase in the glass transition temperature (Tg), suggesting improved performance under heat .
Mechanism of Action
The mechanism of action of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, inhibiting the oxidation of ammonia to nitrite. This inhibition is thought to be mediated by the chelation of copper ions required by the enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(1H-Pyrazol-1-yl)aniline
- Structure : Simplest analog, lacking methyl substituents on the pyrazole ring.
- Properties: Lower molecular weight (159.192 g/mol) compared to dimethyl-substituted derivatives .
- Applications : Serves as a precursor for more complex derivatives but lacks the enhanced stability conferred by methyl groups.
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline
- Structure : Features a 3,5-dimethylpyrazole moiety linked via a methylene bridge to the aniline group.
- Properties: Methyl groups at the 3- and 5-positions alter electronic distribution and steric bulk compared to the 3,4-dimethyl isomer .
- Applications : Structural flexibility may enhance adaptability in coordination chemistry or drug design.
4-(1’,3’-Dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline
- Structure : Bipyrazole core with methyl groups at the 1’ and 3’ positions.
- Properties :
- Applications: Potential use in materials science or as a ligand for metal complexes requiring rigid geometries.
N-((1,3-Diphenyl-1H-pyrazol-4-yl)Methyl) Aniline Derivatives
- Structure : Diphenyl-substituted pyrazole with an aniline-linked methyl group.
- Properties :
- Applications : Lead candidates for anticancer drug development, leveraging both pyrazole and aniline pharmacophores.
4-(Tris(4-Methyl-1H-pyrazol-1-yl)methyl)aniline (Compound 1)
- Structure : Tris-pyrazole ligand with methyl groups at the 4-position of each pyrazole ring.
- Properties: Enhanced solubility in organic solvents due to methyl groups, contrasting with non-methylated analogs like compound 5 . Polymorphism observed in crystal structures, influencing intermolecular interactions (N–H···N dimers vs. chains) .
- Applications : Promising ligand for catalysis (e.g., transition-metal complexes) and medicinal chemistry due to tunable electronic properties .
Comparative Data Table
Key Research Findings
- Methyl Substituent Effects : Methyl groups at the 3,4-positions on pyrazole improve solubility and stability, critical for applications in organic synthesis and drug delivery .
- Biological Activity : Diphenylpyrazole-aniline hybrids exhibit anticancer properties, underscoring the role of aromatic substituents in bioactivity .
- Structural Flexibility : Derivatives with methylene bridges or bipyrazole cores offer diverse coordination geometries, advantageous in metalloenzyme inhibition or materials science .
Biological Activity
4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H13N3. Its structure features a pyrazole ring substituted with two methyl groups at the 3 and 4 positions and an aniline moiety at the para position. This configuration is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylpyrazole with an appropriate aniline derivative. Various synthetic routes have been explored to optimize yield and purity, including cyclization reactions and substitution techniques.
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole scaffold exhibit potent anti-inflammatory effects. For instance, derivatives similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations around 10 µM , which is comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds structurally related to this compound were evaluated for their cytotoxic effects against various cancer cell lines. One study noted that a related compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells . The mechanism often involves the induction of apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound demonstrated activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 40 µg/mL .
Summary of Biological Activities
| Activity Type | IC50/Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM | |
| Anticancer (A549) | IC50 = 49.85 µM | |
| Antimicrobial | MIC = 40 µg/mL against E. coli |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating multiple pyrazole derivatives for anti-inflammatory activity, it was found that specific modifications in the molecular structure significantly enhanced their efficacy against carrageenan-induced edema in rats. The compound's ability to inhibit COX enzymes was also assessed, revealing promising selectivity for COX-2 over COX-1 .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazole derivatives revealed that certain compounds could induce apoptosis in A549 cells while sparing normal fibroblasts. The study highlighted the potential for developing selective anticancer agents based on the pyrazole scaffold .
Q & A
Q. What are the common synthetic routes for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of an aniline derivative with a substituted pyrazole precursor. A widely used approach includes:
- Step 1 : Preparation of the pyrazole ring via cyclization of hydrazine derivatives with diketones.
- Step 2 : Coupling the pyrazole with a nitroaniline derivative via nucleophilic aromatic substitution, followed by reduction of the nitro group to an amine .
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.
- Catalysts : Palladium or copper catalysts improve coupling efficiency .
- Temperature : Reactions often proceed at 80–120°C; higher temperatures risk decomposition of the pyrazole moiety .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., dimethyl groups on pyrazole at δ 2.1–2.3 ppm for CH) and confirm amine functionality (δ 5.5–6.0 ppm for NH) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles critical for understanding electronic delocalization between pyrazole and aniline moieties .
- Mass Spectrometry : High-resolution MS confirms molecular formula (CHN) and fragmentation patterns .
Q. What structural features influence the compound’s reactivity and biological activity?
- Methodological Answer : Key structural determinants include:
| Substituent | Effect on Reactivity | Biological Impact |
|---|---|---|
| 3,4-Dimethyl (pyrazole) | Enhances steric hindrance, reducing electrophilic substitution | May modulate enzyme binding affinity |
| Aniline NH | Participates in hydrogen bonding and Schiff base formation | Critical for interactions with biological targets (e.g., enzymes) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM) and buffer pH (7.4) to minimize variability .
- Structural Validation : Confirm compound purity via HPLC (>98%) and exclude degradation products .
- Comparative Studies : Test alongside analogs (e.g., 4-(1-methylpyrazol-3-yl)aniline) to isolate substituent effects .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the aniline NH group shows high nucleophilicity (HOMO ≈ -5.2 eV) .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., DMSO stabilizes transition states in SNAr reactions) .
Q. How can researchers design analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents systematically:
- Pyrazole Methyl Groups : Replace with bulkier tert-butyl groups to enhance lipophilicity (logP ↑ 0.5–1.0) .
- Aniline Substituents : Introduce electron-withdrawing groups (e.g., NO) to stabilize the amine against oxidation .
- In Silico ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
